molecular formula C24H26N4O2S B2830760 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1358708-04-9

1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2830760
CAS No.: 1358708-04-9
M. Wt: 434.56
InChI Key: XFNOWURUGQODKL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold widely explored for phosphodiesterase (PDE) inhibition, particularly PDE5, due to its structural resemblance to sildenafil analogs. Key features include:

  • 1-Ethyl group: Modulates selectivity and metabolic stability.
  • 3-Methyl group: Common in PDE inhibitors to enhance enzyme interaction.
  • 6-(2-Phenylethyl): A rare substituent that increases lipophilicity and may influence binding pocket accommodation.
  • 5-[(3-Methoxyphenyl)methyl]sulfanyl: A thioether-linked 3-methoxybenzyl group, distinguishing it from sulfonamide-based derivatives.

Properties

IUPAC Name

1-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-28-22-21(17(2)26-28)25-24(31-16-19-11-8-12-20(15-19)30-3)27(23(22)29)14-13-18-9-6-5-7-10-18/h5-12,15H,4,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNOWURUGQODKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the ethyl, methoxybenzyl, methyl, and phenethyl groups. Common synthetic routes may involve:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of Substituents: The ethyl, methoxybenzyl, methyl, and phenethyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides and thiols under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.

    Biological Studies: It can be used as a probe to study various biological processes and pathways, given its potential interactions with biological targets.

    Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological molecules.

    Industrial Applications: Its potential antimicrobial and anticancer properties may lead to applications in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. Detailed studies are required to fully elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Position 1 Position 3 Position 5 Substituent Position 6 Key Features
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one Ethyl Methyl (3-Methoxyphenyl)methylsulfanyl 2-Phenylethyl Thioether linkage; high lipophilicity
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-... (CAS 139755-83-2, [7]) Pyrazolo[4,3-d]pyrimidin-7-one Methyl Propyl 2-Ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl H (unsubstituted) Sulfonamide-piperazine group; mimics sildenafil’s pharmacophore
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-30-2, [9]) Pyrazolo[4,3-d]pyrimidin-7-one H Propyl 2-Ethoxyphenyl H (unsubstituted) Simplified structure; lacks sulfonamide/thioether groups
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-... (CAS 139756-21-1, [15]) Pyrazolo[4,3-d]pyrimidin-7-one Methyl Propyl 5-Chlorosulfonyl-2-ethoxyphenyl H (unsubstituted) Chlorosulfonyl intermediate; reactive for further derivatization
Sildenafil-N-oxide (Synonym in [13]) Pyrazolo[4,3-d]pyrimidin-7-one Methyl Propyl 2-Ethoxy-5-(oxidized piperazinylsulfonyl)phenyl H (unsubstituted) Oxidized sulfonamide; altered pharmacokinetics

Key Structural Differences and Implications

Position 5 Substituents :

  • The target’s thioether-linked 3-methoxybenzyl group contrasts with sulfonamide derivatives (e.g., [7], [12]). Sulfonamides enhance hydrogen bonding with PDE5’s glutamine residue, while thioethers may rely on hydrophobic interactions .
  • Chlorosulfonyl groups (e.g., [15]) serve as synthetic intermediates for sulfonamide derivatives but are absent in the target.

Position 6 Substituents :

  • The 2-phenylethyl group in the target is unique. Most analogs (e.g., [7], [9]) lack substituents here, suggesting this group may sterically hinder or enhance binding depending on the enzyme’s active site .

Position 1 and 3 Substituents :

  • 1-Ethyl vs. 1-methyl ([7], [15]): Ethyl may improve metabolic stability by reducing oxidative dealkylation.
  • 3-Methyl is conserved across analogs, likely critical for maintaining planar geometry and π-stacking .

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The target’s phenylethyl and benzylsulfanyl groups likely increase logP, favoring blood-brain barrier penetration but reducing solubility .
  • Synthetic Accessibility : Thioether formation (target) requires nucleophilic substitution, whereas sulfonamide derivatives (e.g., [7]) involve sulfonylation, which may require harsh conditions .
  • Selectivity : Piperazinylsulfonyl groups (e.g., [7]) confer PDE5 selectivity, but the target’s thioether may shift selectivity toward other PDE isoforms.

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